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molecular formula C11H12IN3 B8326693 1-(4-Amino-3-methylphenyl)-4-iodo-2-methylimidazole

1-(4-Amino-3-methylphenyl)-4-iodo-2-methylimidazole

Cat. No. B8326693
M. Wt: 313.14 g/mol
InChI Key: JAIRWGXMLDNERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04740513

Procedure details

Stannous chloride dihydrate (9.04 g) was added portionwise to a stirred suspension of 4-Iodo-1-(3-methyl-4-nitrophenyl)-2-methylimidazole (2.75 g) in absolute ethanol (50 cm3) under nitrogen. After heating under reflux for 1 hour, the cooled mixture was basified to pH8 with aqueous 2.5M sodium hydroxide, and extracted with chloroform (3×100 cm3). The combined and dried (MgSO4) organic extracts were evaporated in vacuo to give a residue which was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with methanol:dichloromethane, 1:25 by volume. Combination and evaporation of appropriate fractions afforded the title compound as a crude oil (2.41 g), which was used directly without further purification.
[Compound]
Name
Stannous chloride dihydrate
Quantity
9.04 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[N:3]=[C:4]([CH3:17])[N:5]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[C:9]([CH3:16])[CH:8]=2)[CH:6]=1.[OH-].[Na+]>C(O)C>[NH2:13][C:10]1[CH:11]=[CH:12][C:7]([N:5]2[CH:6]=[C:2]([I:1])[N:3]=[C:4]2[CH3:17])=[CH:8][C:9]=1[CH3:16] |f:1.2|

Inputs

Step One
Name
Stannous chloride dihydrate
Quantity
9.04 g
Type
reactant
Smiles
Name
Quantity
2.75 g
Type
reactant
Smiles
IC=1N=C(N(C1)C1=CC(=C(C=C1)[N+](=O)[O-])C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×100 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) organic extracts
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
WASH
Type
WASH
Details
eluting with methanol
CUSTOM
Type
CUSTOM
Details
Combination and evaporation of appropriate fractions

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N1C(=NC(=C1)I)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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